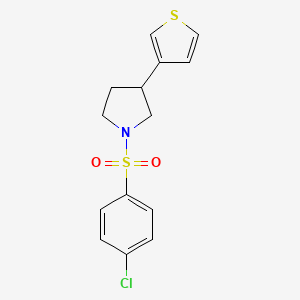![molecular formula C14H15ClN2OS B3003360 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 775315-17-8](/img/structure/B3003360.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide" is a chemical of interest due to its potential applications in various fields such as medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the chemical and physical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related thiazole-containing acetamides typically involves the reaction of appropriate precursors such as hydrazinecarbothioamide derivatives with acylating agents like acetic anhydride or chloroacetamides . For instance, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Similarly, the synthesis of other related compounds involves the reaction of substituted or unsubstituted aromatic acids converted into esters, hydrazides, and thiols, followed by coupling with bromoacetamides . These methods could potentially be adapted for the synthesis of "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole-containing acetamides is characterized by the orientation of substituents around the thiazole ring and the acetamide moiety. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and intermolecular interactions such as C—H⋯O hydrogen bonds play a role in the crystal packing . These structural features are crucial for understanding the molecular conformation and potential intermolecular interactions in the target compound.
Chemical Reactions Analysis
The reactivity of thiazole-containing acetamides can be influenced by the presence of functional groups and substituents on the thiazole ring and the acetamide nitrogen. The presence of halogen atoms, for example, can facilitate further chemical transformations through nucleophilic substitution reactions . The chemical reactivity of "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide" would likely be influenced by the chloromethyl group, which could act as an electrophile in subsequent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-containing acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other polar functional groups, can affect the compound's solubility in various solvents . The crystal packing and intermolecular interactions observed in related compounds suggest that "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide" may exhibit similar properties, which could be relevant for its application in drug design or material science.
Aplicaciones Científicas De Investigación
Anticancer Activities : A study found that certain derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide demonstrated anticancer activity against a range of human tumor cell lines, including melanoma (Duran & Demirayak, 2012).
Biological Evaluation for Anticancer Properties : Another research synthesized N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, emphasizing their potential use in cancer treatment (Yu et al., 2014).
Inhibition of Fatty Acid Synthesis in Algae : Chloroacetamide compounds, including similar structures to the one , have been shown to inhibit fatty acid synthesis in the green alga Scenedesmus acutus, demonstrating a potential application in the field of herbicides (Weisshaar & Böger, 1989).
α-Glucosidase Inhibitory Activity : Certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their α-glucosidase inhibitory activity, suggesting potential applications in diabetes management (Koppireddi et al., 2014).
pKa Determination for Drug Precursors : A study focused on determining the acidity constants (pKa) of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives, which are crucial for understanding the pharmacokinetic properties of potential drugs (Duran & Canbaz, 2013).
Antioxidant and Anti-Inflammatory Properties : Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been synthesized and evaluated for their anti-inflammatory and antioxidant activity, showing promising results (Koppireddi et al., 2013).
Propiedades
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-4-5-13(6-10(9)2)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJNYQJFMFFDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

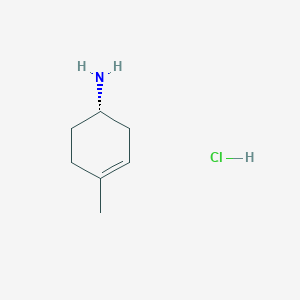

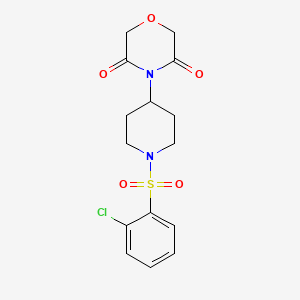
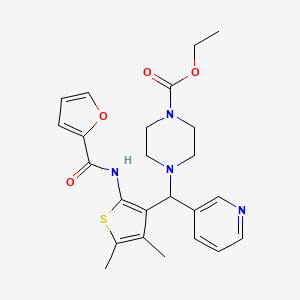

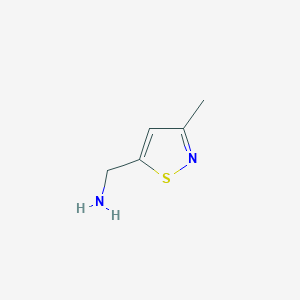

![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)
